3-Fluorocyclobutanecarboxylic acid is a cyclobutane derivative containing a carboxylic acid functional group at one position and a fluorine atom at the third position. It serves as a valuable building block in organic and medicinal chemistry. [] Its significance stems from the unique properties imparted by the fluorine atom, influencing the molecule's reactivity, metabolic stability, and ability to participate in specific interactions.
3-Fluorocyclobutanecarboxylic acid is an organic compound with the molecular formula CHFO. This compound is a fluorinated derivative of cyclobutanecarboxylic acid, characterized by the addition of a fluorine atom at the 3-position of the cyclobutane ring. Its unique structure imparts distinct electronic and steric properties, making it valuable for various applications in chemistry and medicine. The compound is cataloged under the CAS number 122665-96-7, and its synthesis and reactions are of significant interest in organic chemistry due to the implications of fluorination in modifying chemical behavior.
3-Fluorocyclobutanecarboxylic acid falls under the category of carboxylic acids, specifically those that are fluorinated. It is classified as a cyclobutane derivative, which is a four-membered carbon ring. The presence of fluorine introduces unique reactivity patterns, making it an important target for research in synthetic organic chemistry and medicinal chemistry.
The synthesis of 3-fluorocyclobutanecarboxylic acid can be achieved through several methods:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity. The choice of reagents and solvents can significantly affect the outcome of the synthesis.
The molecular structure of 3-fluorocyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid group and a fluorine atom at the 3-position.
The InChI representation for this compound is InChI=1/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
.
3-Fluorocyclobutanecarboxylic acid participates in various chemical reactions:
The reactivity of this compound is influenced by the electronegative fluorine atom, which affects both nucleophilicity and electrophilicity in various reactions.
The mechanism of action for 3-fluorocyclobutanecarboxylic acid primarily pertains to its use in medical imaging as a tracer compound. When labeled with radioactive isotopes such as Fluorine-18, it can be utilized in positron emission tomography (PET) imaging to visualize biological processes.
In prostate cancer imaging, for instance, this compound interacts with specific amino acid transporters within cancer cells, facilitating its uptake and allowing for enhanced imaging contrast . The presence of the fluorine atom enhances its ability to participate in biochemical pathways relevant to diagnostic imaging.
The compound exhibits standard behavior typical of carboxylic acids but is modified by the presence of fluorine, which can influence acidity and reactivity patterns.
3-Fluorocyclobutanecarboxylic acid has several notable applications:
The synthetic evolution of 3-fluorocyclobutanecarboxylic acid derivatives began with classical organic chemistry approaches, which later advanced to sophisticated radiolabeling techniques to enable pharmacological evaluation. Early synthetic routes focused on ring-formation strategies followed by fluorination:
Table 1: Evolution of Synthesis Methods for 3-Fluorocyclobutanecarboxylic Acid Derivatives
Synthetic Method | Conditions | Key Product | Yield/Purity |
---|---|---|---|
Thermal Decarboxylation | 160°C, neat | Cyclobutanecarboxylic acid | 86-91% yield |
Photochemical Cycloaddition | UV, CH₂Cl₂, -30°C to -20°C | Methyl 3-fluorocyclobutanecarboxylate | 97% yield, >99.5% pure |
Nucleophilic ¹⁸F-Fluorination | 85°C, 3 min, CH₃CN, K₂CO₃/K222 | anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid | >60% RCY, >95% RCP |
Early pharmacological investigations centered on transport mechanisms in cancer models. Using ¹⁴C-labeled analogs to overcome the short half-life of ¹⁸F (110 minutes), researchers discovered that 3-fluorocyclobutanecarboxylic acid derivatives accumulated preferentially in prostate cancer (DU145, LNCaP) and glioblastoma cells. Key findings included:
Table 2: Key Transporter Contributions to 3-Fluorocyclobutanecarboxylic Acid Uptake in Prostate Cancer
Transporter Type | Representative Transporters | Contribution to Uptake | Na⁺ Dependence |
---|---|---|---|
System ASC | ASCT2 (SLC1A5) | ~60-70% (siRNA knockdown) | Yes |
System A | SNAT2 (SLC38A2) | ~15-20% (siRNA knockdown) | Yes |
System L | LAT1 (SLC7A5) | <10% | No |
The 1-trifluoromethylcyclobutyl group has emerged as a superior tert-butyl bioisostere due to its ability to mimic steric bulk while improving metabolic stability. Systematic characterization revealed:
ASCT2-Targeted Prostate Cancer Imaging
Androgen receptor (AR)-regulated expression of amino acid transporters drives the tumor-specific accumulation of 3-fluorocyclobutanecarboxylic acid derivatives:
Table 3: Kinetic Parameters of anti-¹⁸F-FACBC Transport by Key Amino Acid Transporters
Transporter | System Type | Kₘ (µM) | Vₘₐₓ (pmol/oocyte/min) | Na⁺ Dependence |
---|---|---|---|---|
ASCT2 | ASC | 68 ± 9 | 32 ± 2 | Yes |
SNAT2 | A | 132 ± 18 | 19 ± 1 | Yes |
LAT1 | L | >500 | Not detected | No |
Design of Tumor-Metabolic Inhibitors
Derivatives incorporating 3-fluorocyclobutanecarboxylic acid disrupt glutamine metabolism in ASCT2-overexpressing cancers:
The metabolic stability and transporter selectivity of 3-fluorocyclobutanecarboxylic acid derivatives make them ideal for next-generation PET tracers:
Table 4: Comparison of Fluorinated Cyclobutane PET Tracers in Oncology
Tracer | Primary Target | Tumor-to-Normal Ratio (Prostate Cancer) | Metabolite Resistance |
---|---|---|---|
anti-¹⁸F-FACBC | ASCT2/LAT1 | 4.8 ± 0.3 (muscle) | >95% unchanged at 60 min |
¹⁸F-FDG | GLUT1/3 | 1.9 ± 0.2 | <20% unchanged |
¹⁸F-CF₃-cyclobutyl-PSMA-617 | PSMA | 38.2 ± 4.1 (salivary gland) | 100% |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8